REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1>[F-].[K+]>[O:2]([CH2:3][CH2:4][OH:5])[C:1]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
89.9 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
A magnetic stirrer provided agitation
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 160° C.±2° C. in an oil bath
|
Type
|
CUSTOM
|
Details
|
After 2.5 hours the reaction vessel was removed from the oil bath
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the contents removed
|
Type
|
CUSTOM
|
Details
|
Purification of the product
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1>[F-].[K+]>[O:2]([CH2:3][CH2:4][OH:5])[C:1]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
89.9 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
A magnetic stirrer provided agitation
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 160° C.±2° C. in an oil bath
|
Type
|
CUSTOM
|
Details
|
After 2.5 hours the reaction vessel was removed from the oil bath
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the contents removed
|
Type
|
CUSTOM
|
Details
|
Purification of the product
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |